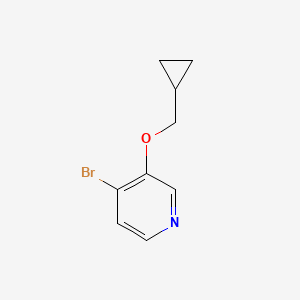

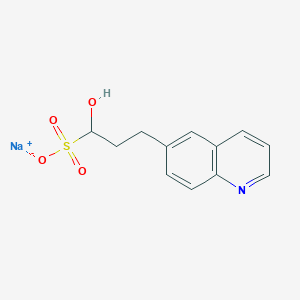

![molecular formula C7H6BrN3 B3107510 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 1610021-32-3](/img/structure/B3107510.png)

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Overview

Description

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a disubstituted pyrimidine derivative . It has a molecular weight of 173.01 . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis process takes place upon heating under reflux in pyridine .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines are involved in various chemical reactions. For instance, they have been used in the creation of pyrimidobenzimidazole scaffold . They also show significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .Physical And Chemical Properties Analysis

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has tunable photophysical properties . Its molecular formula is C5H5BrN2 and it has a monoisotopic mass of 171.963608 Da .Scientific Research Applications

Antitrypanosomal Activity and Synthesis

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine derivatives have been explored for their antitrypanosomal activity. Abdelriheem, Zaki, and Abdelhamid (2017) detailed the synthesis of new pyrazolo[1,5-a]pyrimidines, which are recognized for their properties as antimetabolites in purine biochemical reactions and have attracted pharmaceutical interest due to their antitrypanosomal activity. This work highlights an effective synthesis method for these compounds, contributing to the development of potential antitrypanosomal drugs (Abdelriheem et al., 2017).

Phosphodiesterase Inhibition

Novinson, Miller, Scholten, Robins, Simon, O'Brien, and Meyer (1975) synthesized and screened various derivatives of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine as in vitro cAMP phosphodiesterase inhibitors. Their study offers insights into the structural requirements for effective phosphodiesterase inhibition, which is relevant for the development of therapeutic agents targeting this enzyme (Novinson et al., 1975).

Fungicidal Properties

J. Huppatz (1985) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as analogues of the systemic fungicide carboxin. These compounds showed significant fungicidal activity, particularly against Basidiomycete species. This research demonstrates the potential of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine derivatives in agricultural applications, specifically in fungal control (Huppatz, 1985).

Pharmaceutical Synthesis Applications

The synthesis and applications of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine in pharmaceutical contexts have been explored by several researchers. For instance, Catalano, Gaitonde, Beesu, Leivers, and Shotwell (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for the efficient functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, which is useful in the development of diverse pharmaceutical compounds (Catalano et al., 2015).

Synthesis of Novel Derivatives

Researchers like Atta (2011) and Sheikhi-Mohammareh, Shiri, Bakavoli, and Mague (2016) have contributed to the synthesis of novel derivatives of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine, expanding its applications in various scientific fields. These derivatives have potential uses in the development of new materials and pharmaceuticals (Atta, 2011); (Sheikhi-Mohammareh et al., 2016).

Safety and Hazards

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered a privileged scaffold for combinatorial library design and drug discovery . Future research could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . They are used as fluorescent molecules, crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

The mode of action of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is primarily through its interaction with light. It has tunable photophysical properties, which are influenced by electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound .

Biochemical Pathways

As a fluorescent molecule, it is likely involved in pathways related to light absorption and emission, contributing to the study of intracellular processes and the progress of organic materials .

Result of Action

The primary result of the action of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is the emission of light, which can be used for various optical applications . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Action Environment

The action of 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine can be influenced by environmental factors, particularly those that affect light absorption and emission. For instance, the presence of electron-withdrawing groups (EWGs) at position 7 on the fused ring can lower the absorption/emission intensities

properties

IUPAC Name |

5-bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-7-9-6(8)2-3-11(7)10-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFYIUUIUMTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC(=NC2=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271437 | |

| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

1610021-32-3 | |

| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610021-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

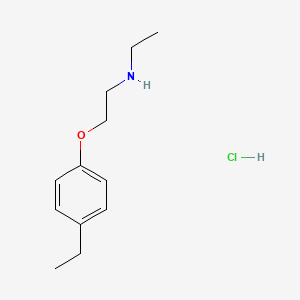

amine hydrobromide](/img/structure/B3107427.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

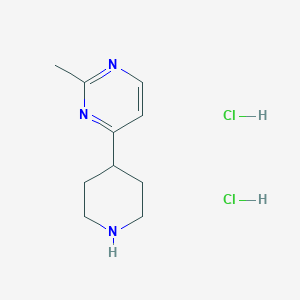

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)

![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)

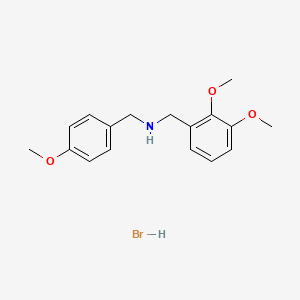

![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)

amine hydrobromide](/img/structure/B3107488.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)